molecular formula C11H15ClFN B2784877 6-Fluoro-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 1427379-07-4

6-Fluoro-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B2784877
CAS No.: 1427379-07-4
M. Wt: 215.7
InChI Key: REAVIWDGEIJKRR-UHFFFAOYSA-N
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Description

6-Fluoro-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the molecular formula C11H14FN·HCl and a molecular weight of 215.7 g/mol. This compound is a derivative of tetrahydroisoquinoline, featuring a fluorine atom at the 6th position and methyl groups at the 1st and 3rd positions. It is commonly used in scientific research and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves multiple steps, starting with the formation of the tetrahydroisoquinoline core. One common method is the reduction of a suitable precursor, such as 6-fluoro-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline, using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are used to oxidize the compound.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst are employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups, under specific conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

6-Fluoro-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is widely used in scientific research due to its unique chemical properties. It serves as a building block in the synthesis of various pharmaceuticals and bioactive compounds. Additionally, it is used in the study of chemical reactions and mechanisms, as well as in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which 6-Fluoro-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

6-Fluoro-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is structurally similar to other tetrahydroisoquinoline derivatives, such as 6-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride. the presence of the fluorine atom and the specific placement of the methyl groups contribute to its unique chemical properties and biological activity. These differences make it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

6-fluoro-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN.ClH/c1-7-5-9-6-10(12)3-4-11(9)8(2)13-7;/h3-4,6-8,13H,5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REAVIWDGEIJKRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C=CC(=C2)F)C(N1)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427379-07-4
Record name 6-fluoro-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
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